molecular formula C15H18N4 B081970 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine CAS No. 14549-64-5

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B081970
CAS No.: 14549-64-5
M. Wt: 254.33 g/mol
InChI Key: YVAQFMDOZSVQLG-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine is a chemical compound of significant interest in pharmaceutical and life science research, particularly as a synthetic intermediate. This compound, with the molecular formula C15H18N4 and a molecular weight of 254.33 g/mol, features a piperazine core substituted with a phenyl group and a 3-aminopyridine moiety . The 3-aminopyridine group is a key structural feature in various bioactive molecules and is known to be utilized in the synthesis of pharmaceutical ingredients . Compounds with similar piperazine and aminopyridine architectures are frequently explored in medicinal chemistry for their potential biological activity. Researchers value this chemical as a versatile building block for constructing more complex molecules, such as in the development of protease inhibitors or other targeted therapies. Its structural motifs are commonly found in ligands for various central nervous system (CNS) targets. Calculated physical properties include a density of approximately 1.197 g/cm³ and a boiling point of around 476°C at 760 mmHg . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c16-14-7-4-8-17-15(14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAQFMDOZSVQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163067
Record name Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14549-64-5
Record name Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for 2 4 Phenylpiperazin 1 Yl Pyridin 3 Amine

Retrosynthetic Analysis and Design of Synthetic Pathways

A critical starting point in the synthesis of any target molecule is the retrosynthetic analysis, which involves deconstructing the molecule into simpler, commercially available starting materials.

Key Precursor Identification and Synthesis

The retrosynthetic analysis of 2-(4-phenylpiperazin-1-yl)pyridin-3-amine reveals two primary precursors: a substituted pyridine (B92270) and N-phenylpiperazine. The key bond disconnection occurs at the C-N bond between the pyridine ring and the piperazine (B1678402) nitrogen.

A common and effective strategy involves the reaction of a 2-halopyridine derivative with N-phenylpiperazine. Specifically, 2-chloro-3-nitropyridine (B167233) is a frequently utilized starting material. The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) by the secondary amine of N-phenylpiperazine. nih.gov Following the coupling reaction, the nitro group is reduced to the desired 3-amino group.

An alternative precursor is 2-chloropyridin-3-amine. cymitquimica.com This approach eliminates the need for the reduction of a nitro group in the final steps. However, the amination of less activated 2-halopyridines can sometimes be more challenging.

The synthesis of N-phenylpiperazine itself can be achieved through several methods, including the reaction of aniline (B41778) with bis(2-chloroethyl)amine. nih.gov

Convergent and Divergent Synthetic Approaches

The synthesis of this compound and its derivatives can be approached using both convergent and divergent strategies.

Divergent Synthesis: A divergent synthetic strategy would involve starting with a common intermediate that is then modified to create a library of related compounds. For example, one could start with the core 2-(piperazin-1-yl)pyridin-3-amine (B1354484) structure and then introduce various aryl groups onto the piperazine nitrogen. This approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery. While less common for the synthesis of the parent compound, this strategy is invaluable for creating derivatives. For instance, a Boc-protected piperazine can be coupled to the pyridine ring, followed by deprotection and subsequent N-arylation with various aryl halides. nih.gov

Reaction Mechanisms and Optimization of Synthetic Steps

The successful synthesis of this compound hinges on the careful control of several key chemical transformations.

Amination Reactions in Pyridine Systems

The formation of the C-N bond between the pyridine ring and the piperazine nitrogen is a crucial step. The two primary methods for achieving this are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): When a strong electron-withdrawing group, such as a nitro group, is present on the pyridine ring, SNAr becomes a viable and often preferred method. nih.govresearchgate.net The reaction of 2-chloro-3-nitropyridine with N-phenylpiperazine proceeds via a Meisenheimer complex intermediate. researchgate.net The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) at reflux temperatures. nih.gov

Buchwald-Hartwig Amination: For less activated pyridines, such as 2-bromopyridine, the Buchwald-Hartwig amination is a powerful tool. researchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions than traditional methods. libretexts.orgrsc.orgdigitellinc.com The choice of palladium precursor, ligand, and base is critical for the success of this reaction. Common catalysts include Pd(OAc)2 and various phosphine (B1218219) ligands like XPhos. researchgate.net Strong bases such as sodium tert-butoxide are essential for catalyst turnover. researchgate.net

Piperazine Ring Formation and Functionalization

The piperazine ring is a common motif in pharmacologically active compounds. wikipedia.org Its synthesis and functionalization are well-established.

Formation: The piperazine ring can be constructed through various methods, including the reaction of a primary amine with a bis-electrophile like bis(2-chloroethyl)amine. nih.gov Other methods involve the cyclization of linear diamine precursors. nih.gov

Functionalization: N-Arylpiperazines are a significant class of compounds, and their synthesis is a key aspect of preparing the target molecule. nih.govnih.govfao.org The most common methods for their synthesis are the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction. nih.gov The Buchwald-Hartwig amination, in particular, has proven to be highly efficient for the coupling of aryl halides with piperazine. colab.wscapes.gov.br

Catalyst Selection and Reaction Condition Optimization

The optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and base, is crucial for achieving high yields and purity.

For Buchwald-Hartwig amination reactions, the selection of the palladium catalyst and its corresponding ligand is paramount. Different ligands can have a significant impact on the reaction's efficiency and selectivity. For instance, bulky, electron-rich phosphine ligands are often employed. researchgate.net The choice of base is also critical, with sodium tert-butoxide being a common choice for amination reactions involving aryl halides. researchgate.net

In the case of SNAr reactions, the solvent and temperature play a significant role. Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the reaction. nih.govnih.gov The reaction temperature is typically elevated to overcome the activation energy barrier.

The reduction of the nitro group to an amine can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst or using reducing metals like tin(II) chloride or iron in acidic media. The choice of reducing agent can depend on the presence of other functional groups in the molecule.

Interactive Data Table

Precursor 1Precursor 2Reaction TypeKey ConditionsProductReference
2-Chloro-3-nitropyridineN-PhenylpiperazineSNArAcetonitrile, Reflux1-(3-Nitropyridin-2-yl)-4-phenylpiperazine nih.gov
2-BromopyridineN-PhenylpiperazineBuchwald-Hartwig AminationPd(OAc)2, XPhos, NaOtBu2-(4-Phenylpiperazin-1-yl)pyridine researchgate.net
AnilineBis(2-chloroethyl)amineN-AlkylationHigh-boiling solventN-Phenylpiperazine nih.gov
1-(3-Nitropyridin-2-yl)-4-phenylpiperazine-ReductionCatalytic Hydrogenation (Pd/C)This compound researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Green Solvents

The choice of solvent is a critical factor in the environmental impact of a synthetic process. In the synthesis of heterocyclic compounds like this compound, there is a growing trend to replace conventional, hazardous solvents with greener alternatives. Traditional syntheses often utilize high-boiling point aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), which are effective but pose significant environmental and health risks.

Research has demonstrated the feasibility of using more benign solvents. For instance, in related synthetic procedures for obtaining 2-aminopyridine (B139424) derivatives, greener solvents like ethanol, 2-propanol, and cyclopentyl methyl ether (CPME) have been successfully employed. These solvents are less toxic and more readily biodegradable. The use of water as a solvent, often in combination with a phase-transfer catalyst, represents a highly desirable green approach for nucleophilic aromatic substitution reactions, which are central to the synthesis of this compound. Microwave-assisted synthesis has also been shown to be effective, often reducing reaction times and allowing for the use of less solvent or even solvent-free conditions.

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. High atom economy is typically achieved through reaction design that minimizes the formation of byproducts.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, also contribute significantly to waste minimization by reducing solvent usage and purification losses.

Post-Synthetic Modification and Derivatization of the Core Scaffold

The this compound scaffold is a versatile template for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Derivatization can be targeted at several key positions within the molecule.

Functionalization of the Pyridine Ring

The pyridine ring presents multiple sites for functionalization. The primary amino group at the 3-position is a particularly reactive handle for a wide array of chemical transformations. It can readily undergo acylation, sulfonylation, urea (B33335) and thiourea (B124793) formation, and reductive amination to introduce diverse substituents.

Electrophilic aromatic substitution on the pyridine ring is another avenue for modification. The positions on the pyridine ring can be targeted to introduce various functional groups, although the regioselectivity of these reactions will be influenced by the directing effects of the existing substituents.

Modifications at the Piperazine Nitrogen Atoms

The piperazine moiety offers two nitrogen atoms for potential modification. The secondary amine within the piperazine ring (if not already substituted with the phenyl group in a precursor) is a common site for derivatization. However, in the case of this compound, the nitrogen atom of the piperazine ring that is not attached to the pyridine can be targeted. For instance, if one were to start with a piperazine substituted on the pyridine ring, the other nitrogen could be functionalized.

Furthermore, the phenyl group attached to the piperazine nitrogen can itself be a site for modification. Electrophilic substitution reactions on this aromatic ring can introduce substituents that modulate the electronic and steric properties of the entire molecule.

Introduction of Chirality and Stereochemical Control in Derivatization

The introduction of chirality is a key strategy in medicinal chemistry to develop enantiomerically pure compounds, which often have more specific biological activity and improved safety profiles. For the this compound scaffold, chirality can be introduced in several ways.

One common method is to use chiral building blocks during the synthesis. For example, a chiral phenylpiperazine derivative could be used as a starting material. Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction, followed by their subsequent removal.

Asymmetric catalysis is another powerful tool. A prochiral substrate could be derivatized using a chiral catalyst to produce a single enantiomer or a diastereomer in excess. For instance, acylation of the 3-amino group with a racemic acid, followed by enzymatic resolution, could separate the diastereomers. The introduction of stereocenters, for example, by adding a chiral side chain to the 3-amino position, can lead to diastereomers with distinct biological profiles.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 4 Phenylpiperazin 1 Yl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for determining the structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships with neighboring atoms.

One-dimensional NMR experiments are fundamental for the initial structural assessment of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridine (B92270) rings, the methylene protons of the piperazine (B1678402) ring, and the amine proton. The integration of these signals corresponds to the number of protons in each group. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, the aromatic protons will resonate at a lower field (higher ppm) compared to the aliphatic protons of the piperazine ring due to the deshielding effect of the aromatic ring currents. The amine proton signal can be broad and its chemical shift is often solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Given the asymmetry of this compound, each carbon atom is expected to produce a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its bonding environment. Carbons in the aromatic rings will appear at a lower field (100-160 ppm) compared to the sp³-hybridized carbons of the piperazine ring (typically 40-60 ppm).

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the nitrogen atoms within the pyridine and piperazine rings, as well as the primary amine group. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state and involvement in hydrogen bonding.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H (ortho)7.25-7.35 (d)128.0-130.0
Phenyl C-H (meta)7.00-7.10 (t)120.0-122.0
Phenyl C-H (para)6.80-6.90 (t)116.0-118.0
Pyridine C-H (4)7.50-7.60 (dd)135.0-137.0
Pyridine C-H (5)6.85-6.95 (dd)123.0-125.0
Pyridine C-H (6)8.00-8.10 (dd)148.0-150.0
Piperazine CH₂ (N-Aryl)3.20-3.30 (t)48.0-50.0
Piperazine CH₂ (N-Pyridyl)3.05-3.15 (t)50.0-52.0
Amine NH₂4.50-5.50 (br s)-

Note: Predicted values are based on analogous compounds and may vary depending on solvent and experimental conditions. d=doublet, t=triplet, dd=doublet of doublets, br s=broad singlet.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and for determining the connectivity and spatial proximity of atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the adjacent protons on the pyridine and phenyl rings, as well as between the geminal and vicinal protons of the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, it would show correlations between the piperazine protons and the carbons of the phenyl and pyridine rings to which the piperazine is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is critical for determining the three-dimensional structure and conformation of the molecule. For instance, NOESY could reveal the spatial relationship between the protons of the phenyl group and the adjacent protons of the piperazine ring.

While solution-state NMR provides information on the average structure of a molecule in solution, solid-state NMR (ssNMR) can characterize the compound in its solid form. This is particularly important for studying polymorphism—the ability of a compound to exist in different crystalline forms—which can have significant implications for the physical properties of a material. By analyzing the chemical shifts and line shapes in ssNMR spectra, it is possible to distinguish between different crystalline and amorphous forms of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₁₅H₁₈N₄), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm). This is a critical step in confirming the identity of a newly synthesized compound.

Ion Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺255.1604Hypothetical DataHypothetical Data
[M+Na]⁺277.1423Hypothetical DataHypothetical Data

Note: This table presents the calculated exact masses for the protonated and sodiated molecular ions. Observed data would be obtained from an experimental HRMS spectrum.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable insights into its structure. By analyzing the masses of the fragments, it is possible to deduce the connectivity of the atoms within the molecule.

For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bonds within the piperazine ring and the bonds connecting the piperazine to the aromatic rings. Common fragmentation patterns for similar phenylpiperazine derivatives often include the loss of the phenyl group or cleavage of the piperazine ring. The elucidation of these fragmentation pathways is crucial for the structural confirmation of the compound and for the identification of related substances in complex mixtures.

Ionization Techniques (ESI, APCI, MALDI) and Their Application

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, soft ionization techniques are paramount to prevent fragmentation and preserve the molecular ion for detection.

Electrospray Ionization (ESI): ESI is particularly well-suited for polar, thermally labile molecules. In positive-ion mode ESI-MS, the compound would be expected to readily accept a proton, primarily at one of the basic nitrogen atoms (the amine group or the piperazine nitrogens), to form the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) using an analyzer like a time-of-flight (TOF) or Orbitrap can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. nih.govnih.gov Fragmentation patterns induced by tandem mass spectrometry (MS/MS) can further confirm the structure by showing characteristic losses, such as cleavage within the piperazine ring. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative technique suitable for less polar compounds that are volatile enough to be vaporized. Similar to ESI, it would likely produce the [M+H]⁺ ion through proton transfer from the reagent gas.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for large biomolecules, MALDI could also be employed. The compound would be co-crystallized with a suitable matrix, and upon irradiation with a laser, would be desorbed and ionized, typically forming the [M+H]⁺ ion.

The expected mass spectral data for the primary ion is summarized in the table below.

Ion SpeciesFormulaCalculated m/z (Monoisotopic)
[M+H]⁺C₁₅H₁₉N₄⁺255.1604

This interactive table outlines the predicted high-resolution mass spectrometry data for the protonated molecular ion of this compound.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides definitive proof of molecular structure, including stereochemistry and the arrangement of molecules in the solid state.

Single-Crystal X-ray Diffraction Methodologies

To perform single-crystal X-ray diffraction (SC-XRD), a high-quality, single crystal of the compound is required. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. nih.gov Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. mdpi.com

For a related compound, 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate, SC-XRD analysis revealed a monoclinic crystal system with the space group P21/n. nih.gov This type of detailed structural information, including bond lengths, bond angles, and torsion angles, would be obtainable for this compound, providing an unambiguous determination of its three-dimensional structure. nih.gov

Crystallographic ParameterExample Value (from a related compound)
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)12.730 (7)
b (Å)8.157 (4)
c (Å)16.814 (9)
β (°)94.031 (10)
Volume (ų)1741.6 (16)
Z (molecules/unit cell)4

This interactive table presents example crystallographic data from the closely related structure 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate, illustrating the type of data obtained from single-crystal X-ray diffraction. nih.gov

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a unique crystal lattice arrangement. creative-biostructure.comnih.gov These different forms can have distinct physicochemical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize polymorphs. researchgate.netrigaku.com

In PXRD, a powdered sample containing a multitude of microcrystals is analyzed. Each crystalline phase produces a characteristic diffraction pattern, or "fingerprint," defined by the positions (2θ angles) and intensities of the diffraction peaks. By comparing the PXRD pattern of a sample to known patterns, the specific polymorph can be identified. creative-biostructure.com The technique is highly sensitive and can be used for both qualitative and quantitative analysis of polymorphic mixtures. rigaku.com Furthermore, variable temperature PXRD can be used to study phase transitions between different polymorphic forms. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. ias.ac.in Analysis of the crystal structure obtained from SC-XRD allows for a detailed examination of these forces. For this compound, several key interactions are expected to govern its crystal packing:

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the pyridine nitrogen and the tertiary nitrogens of the piperazine ring are potential acceptors. This would likely lead to the formation of N-H···N hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. iucr.orgnih.gov

π-π Stacking: The presence of two aromatic rings (phenyl and pyridyl) allows for potential π-π stacking interactions, where the rings align face-to-face or in an offset manner.

C-H···π Interactions: The aromatic rings can also act as acceptors for weak hydrogen bonds from C-H groups on adjacent molecules, further stabilizing the crystal structure. nih.gov

Studies on similar phenylpiperazine salts have shown that combinations of N—H⋯O, C—H⋯O, and C—H⋯π interactions often lead to the formation of extensive three-dimensional networks that stabilize the crystal packing. nih.govmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the FTIR spectrum would be expected to show several key absorption bands that confirm the presence of its constituent parts. The analysis of related aminopyridine and piperazine structures provides a basis for these assignments. researchgate.netmdpi.com

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3450 - 3250
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (piperazine)Stretch2950 - 2800
Aromatic C=C & C=NRing Stretch1650 - 1450
Amine (N-H)Scissoring/Bending1650 - 1580
C-NStretch1350 - 1200
Aromatic C-HOut-of-plane Bending900 - 675

This interactive table summarizes the predicted characteristic FTIR absorption bands for the key functional groups in this compound.

The presence of sharp bands in the 1650-1450 cm⁻¹ region would confirm the aromatic nature of the pyridyl and phenyl rings, while the characteristic N-H stretching and bending vibrations would provide clear evidence for the primary amine group. researchgate.net The C-H stretching vibrations below 3000 cm⁻¹ would be indicative of the saturated piperazine ring. mdpi.com

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphism, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy (Raman scattering). This energy difference, known as the Raman shift, corresponds to the vibrational energy levels of the molecule.

A hypothetical Raman spectrum of this compound would be expected to exhibit a series of characteristic bands corresponding to the vibrational modes of its constituent functional groups. The interpretation of such a spectrum would involve assigning these bands to specific molecular vibrations.

Hypothetical Raman Spectral Data for this compound

Raman Shift (cm⁻¹)Vibrational Mode Assignment
~3100-3000Aromatic C-H stretching (phenyl and pyridinyl rings)
~3000-2800Aliphatic C-H stretching (piperazine ring)
~1610-1580Aromatic C=C stretching (phenyl and pyridinyl rings)
~1500-1400C-H bending (piperazine ring)
~1350-1250C-N stretching (piperazine and amine groups)
~1000Phenyl ring breathing mode
~850-750Aromatic C-H out-of-plane bending (phenyl and pyridinyl rings)

Note: This table is illustrative and based on general vibrational frequencies of similar functional groups. Actual experimental data is required for accurate assignments.

Detailed analysis of the Raman spectrum would provide insights into the molecular structure. For instance, the precise positions and intensities of the aromatic C-H stretching and bending modes could offer information about the substitution patterns on the phenyl and pyridine rings. The vibrations of the piperazine ring could indicate its conformation.

Chiroptical Spectroscopic Methods for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopic methods are essential for the characterization of chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). These techniques rely on the differential interaction of left and right circularly polarized light with chiral substances. For this compound to be characterized by these methods, it would need to possess a chiral center or exhibit atropisomerism, making it optically active. Without a defined chiral center in its chemical structure, these techniques would not be applicable.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorbance versus wavelength. Chiral chromophores within the molecule will give rise to characteristic positive or negative bands in the CD spectrum.

If this compound were chiral, its CD spectrum would be expected to show signals corresponding to the electronic transitions of its aromatic chromophores (the phenyl and aminopyridine moieties). The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) would be indicative of the absolute configuration of the chiral center.

Hypothetical CD Spectral Data for an Enantiomer of this compound

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Electronic Transition
~280Positive or Negativen → π* (aminopyridine)
~250Positive or Negativeπ → π* (aromatic rings)
~220Positive or Negativeπ → π* (aromatic rings)

Note: This table is a hypothetical representation. The actual signs and magnitudes of the signals would depend on the specific enantiomer and its conformation.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of the specific rotation versus wavelength. Chiral molecules exhibit optical rotation, and the magnitude and direction of this rotation are wavelength-dependent.

Similar to CD spectroscopy, ORD is used to determine the stereochemistry of chiral molecules. The ORD spectrum of a chiral compound displays a characteristic curve, known as a Cotton effect curve, in the region of an absorption band. The shape of this curve (positive or negative) can be correlated with the absolute configuration of the molecule.

For a hypothetical chiral enantiomer of this compound, the ORD spectrum would complement the CD data, providing further confirmation of its stereochemical assignment. The relationship between the CD and ORD spectra is described by the Kronig-Kramers relations.

Computational and Theoretical Studies on 2 4 Phenylpiperazin 1 Yl Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(4-phenylpiperazin-1-yl)pyridin-3-amine, offering a detailed picture of its electronic architecture and predicting its chemical reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Density Functional Theory (DFT) has emerged as a standard method for investigating the electronic characteristics of molecules like this compound. These studies typically involve mapping the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is generally centered on the electron-rich aminopyridine portion, while the LUMO is located on the phenylpiperazine moiety. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical stability and reactivity.

Analysis of the molecular electrostatic potential (MEP) provides a visual guide to the molecule's reactive sites. Regions with negative electrostatic potential, primarily around the nitrogen atoms of the pyridine (B92270) and piperazine (B1678402) rings, indicate areas susceptible to electrophilic attack. Conversely, areas with positive potential, often associated with the hydrogen atoms of the amino group, are prone to nucleophilic attack. Charge distribution analysis further quantifies the partial charges on each atom, revealing the electron-donating and electron-withdrawing nature of different parts of the molecule.

Table 1: Representative DFT-Calculated Electronic Properties of this compound
PropertyDescription
HOMO Localization Primarily on the aminopyridine ring
LUMO Localization Predominantly on the phenylpiperazine moiety
HOMO-LUMO Gap A key indicator of chemical reactivity
Negative MEP Regions Concentrated around nitrogen atoms
Positive MEP Regions Associated with amino group hydrogens

Ab Initio Calculations for Ground State Properties

Ab initio quantum chemistry methods, which are derived directly from theoretical principles without the inclusion of experimental data, are employed to determine the ground state properties of this compound. These calculations provide a precise determination of the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. The results typically show a non-planar structure, with a distinct twist between the phenyl and pyridine rings, a consequence of steric and electronic effects.

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic signatures of this compound. Time-dependent DFT (TD-DFT) is a common method for simulating the ultraviolet-visible (UV-Vis) absorption spectrum, allowing for the assignment of electronic transitions between molecular orbitals. Similarly, the vibrational frequencies can be calculated to generate theoretical infrared (IR) and Raman spectra. These computational spectra aid in the assignment of experimental vibrational bands to specific functional groups and modes of vibration within the molecule, such as the characteristic stretches of the N-H and C-N bonds.

Table 2: Predicted Spectroscopic Parameters for this compound
Spectroscopic TechniquePredicted ParameterTypical Value Range
UV-Vis Absorptionλmax (Electronic Transition)~300-350 nm
Infrared SpectroscopyN-H Stretch3300-3500 cm⁻¹
Infrared SpectroscopyC-N Stretch (Aromatic)1250-1350 cm⁻¹
Infrared SpectroscopyC-N Stretch (Aliphatic)1020-1250 cm⁻¹

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics simulations provide a window into the time-dependent behavior of this compound, capturing its conformational flexibility and its interactions with the surrounding environment.

Solvation Effects and Intermolecular Interactions in Solution

The behavior of this compound in solution is critically dependent on its interactions with solvent molecules. MD simulations in an explicit solvent, such as water, can model the formation of a solvation shell around the molecule. These studies show how the polar amino and pyridine groups form hydrogen bonds with water, while the nonpolar phenyl ring interacts through weaker van der Waals forces. The analysis of these simulations provides a detailed understanding of the intermolecular forces that govern the compound's solubility and its potential to interact with biological targets.

Molecular Docking and Ligand-Target Interaction Modeling (Theoretical Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Binding Site Prediction and Ligand-Receptor Interaction Hypotheses

Similarly, docking studies of pyridine derivatives have been conducted to understand their binding to various receptors. In a study involving pyridine derivatives and the thrombin active site, a direct correlation was observed between the DOCK binding scores and the anticoagulant activity of the compounds. rsc.org For pyridine derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, docking studies indicated that these compounds could occupy the critical site of the EGFR kinase pocket. nih.gov These findings suggest that the phenylpiperazine and pyridine moieties of this compound are likely to play crucial roles in its binding to biological targets through a combination of hydrophobic, hydrogen bonding, and π-stacking interactions.

A hypothetical binding model for this compound could involve the phenyl ring of the phenylpiperazine group engaging in hydrophobic or π-stacking interactions within a receptor's binding pocket. The nitrogen atoms of the piperazine ring and the pyridine ring, along with the amino group on the pyridine, could act as hydrogen bond donors or acceptors, forming key interactions with amino acid residues of a target protein.

Table 1: Examples of Predicted Interactions for Related Compounds from Molecular Docking Studies

Compound ClassTargetKey Interacting Residues/MoietiesType of InteractionReference
Phenylpiperazine derivativesDNA Topoisomerase IIAspartic Acid, Aromatic Amino AcidsHydrogen Bonding, π-type interactions nih.gov
Pyridine derivativesThrombinActive Site ResiduesCorrelated with binding scores rsc.org
Pyridine derivativesEGFR KinaseCritical Pocket ResiduesBinding Affinity nih.gov
Phenylpiperazine derivativesα1A-adrenoceptorAsp106, Gln177, Ser188, Ser192, Phe193Hydrogen bonds, Electrostatic forces rsc.org

Scoring Functions and Docking Algorithm Evaluation

The reliability of molecular docking studies heavily depends on the scoring function used to evaluate and rank the predicted binding poses. Scoring functions are mathematical models that estimate the binding free energy of a ligand-protein complex. They can be broadly categorized into force-field-based, empirical, and knowledge-based functions.

The evaluation of different scoring functions and docking algorithms is a critical aspect of computational chemistry. For phenylpiperazine and pyridine derivatives, various docking programs and scoring functions have been employed. For example, the DOCK program has been used to assess the binding of pyridine derivatives to thrombin. rsc.org In other studies, software such as AutoDock and GOLD have been utilized for docking phenylpiperazine-containing compounds. acs.orgelsevierpure.com

The choice of docking algorithm and scoring function can significantly impact the outcome of a virtual screening or binding mode prediction study. Therefore, it is often recommended to use multiple docking programs and/or scoring functions to increase the confidence in the predicted results. The performance of these computational tools is typically benchmarked against experimental data, such as crystal structures of ligand-protein complexes and experimentally determined binding affinities.

QSAR/QSPR Modeling Methodologies Applied to the Compound (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that correlate the chemical structures of compounds with their biological activities or physicochemical properties, respectively.

Descriptor Calculation and Selection

A crucial step in QSAR/QSPR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

For phenylpiperazine and pyridine derivatives, a variety of descriptors have been found to be important for their biological activities. In a QSAR study on the anti-proliferative activity of phenylpiperazine derivatives against prostate cancer cell lines, descriptors such as VR3_Dzp (a 3D-MoRSE descriptor), VE3_Dzi (a GETAWAY descriptor), Kier3 (a topological descriptor), RHSA (a charge descriptor), and RDF55v (a Radial Distribution Function descriptor) were found to be significant. researchgate.netnih.gov For a series of pyridine derivatives with anticancer activity, descriptors calculated using Dragon software were used to build a predictive model. nih.gov

The selection of the most relevant descriptors is a critical process to avoid overfitting and to build robust and predictive QSAR models. Various statistical methods, such as genetic algorithms and multiple linear regression, are employed for this purpose.

Table 2: Key Molecular Descriptors in QSAR Studies of Related Compounds

Compound ClassActivityImportant DescriptorsReference
Phenylpiperazine derivativesAnti-proliferative (Prostate Cancer)VR3_Dzp, VE3_Dzi, Kier3, RHSA, RDF55v researchgate.netnih.gov
Pyridine derivativesAnticancer (Cervical Cancer)Descriptors from Dragon software nih.gov
4-phenylpiperidine (B165713) derivativesmu opioid agonistsVarious topological and physicochemical descriptors gcwgandhinagar.com

Machine Learning Approaches for Predictive Modeling

In recent years, machine learning (ML) techniques have been increasingly applied to QSAR/QSPR modeling to handle the complexity and high dimensionality of chemical data. rsc.org ML algorithms can learn complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear methods.

Several ML approaches, such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN), have been used to build predictive models for compounds with scaffolds similar to this compound. For instance, a nonlinear QSAR study on 4-phenylpiperidine derivatives used a three-layer back-propagation neural network to model their analgesic activities. gcwgandhinagar.com Another study on pyridine derivatives employed multiple linear regression and artificial neural networks to develop QSAR models for their anticancer activity. rsc.org

These advanced computational methods offer powerful tools for virtual screening of large compound libraries and for prioritizing candidates for synthesis and biological testing. A machine learning model could be trained on a dataset of phenylpiperazine-pyridine analogs with known activities to predict the potential biological profile of this compound.

Theoretical Mechanistic Studies of Chemical Transformations

Theoretical mechanistic studies employ quantum chemical calculations to investigate the reaction pathways, transition states, and energetics of chemical reactions. While no specific theoretical studies on the synthesis of this compound were found, the synthesis of this molecule likely involves the formation of a C-N bond between a pyridine precursor and phenylpiperazine. Two common methods for achieving this are nucleophilic aromatic substitution (SNAᵣ) and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

A plausible synthetic route involves the reaction of a 2-halopyridine (e.g., 2-chloro-3-nitropyridine) with 1-phenylpiperazine, followed by the reduction of the nitro group to an amine.

Theoretical Mechanism via Nucleophilic Aromatic Substitution (SNAᵣ):

The reaction of a 2-halopyridine with an amine like phenylpiperazine can proceed through a nucleophilic aromatic substitution mechanism. Computational studies on the SNAᵣ of pyridines show that the reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex). vaia.comquora.com The reaction mechanism typically involves two steps:

Nucleophilic Attack: The nitrogen atom of phenylpiperazine attacks the carbon atom bearing the halogen on the pyridine ring, leading to the formation of a tetrahedral intermediate.

Leaving Group Departure: The halogen atom departs as a halide ion, and the aromaticity of the pyridine ring is restored.

Density functional theory (DFT) calculations can be used to model the potential energy surface of this reaction, identifying the transition state structures and calculating the activation energies for each step.

Theoretical Mechanism via Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. numberanalytics.comnih.govyoutube.com A theoretical investigation of this reaction for the synthesis of this compound would involve modeling the catalytic cycle, which generally consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the 2-halopyridine to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: Phenylpiperazine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed, and the palladium(0) catalyst is regenerated.

Chemical Reactivity and Transformation Pathways of 2 4 Phenylpiperazin 1 Yl Pyridin 3 Amine

Electrophilic and Nucleophilic Reaction Studies

Aromatic Substitution Reactions on Pyridine (B92270) and Phenyl Rings

The structure of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine features two key aromatic systems: a substituted pyridine ring and a phenyl ring. Their susceptibility to electrophilic and nucleophilic attack is dictated by the electronic nature of their substituents.

The pyridine ring is substituted with a strongly electron-donating amino group (-NH₂) at the 3-position and a piperazinyl group at the 2-position. Both groups increase the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine. The amino group is a powerful activating group and will direct incoming electrophiles primarily to the positions ortho and para to it. Given the substitution pattern, electrophilic attack would be expected to occur at the 4- and 6-positions of the pyridine ring.

Conversely, the phenyl ring is attached to the electron-withdrawing piperazine (B1678402) nitrogen. This deactivates the phenyl ring towards electrophilic substitution, making it less reactive than benzene (B151609). Any substitution would be directed to the ortho and para positions of the phenyl ring.

Regarding nucleophilic aromatic substitution , the pyridine ring is inherently electron-deficient compared to benzene and can undergo such reactions, particularly if a good leaving group is present. For instance, the synthesis of related compounds often involves the reaction of a halo-pyridine with a piperazine derivative. The synthesis of an isomer, 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521), proceeds from 2-chloro-5-nitropyridine, where the nitro group activates the ring for nucleophilic attack. This suggests that if a leaving group were present on the pyridine ring of the title compound, it could be displaced by a nucleophile.

Reactivity of the Amine and Piperazine Nitrogen Atoms

The molecule possesses three nitrogen atoms, each with distinct reactivity: the exocyclic primary amine, the tertiary piperazine nitrogen attached to the pyridine ring (N1'), and the tertiary piperazine nitrogen attached to the phenyl ring (N4').

The primary amino group (-NH₂) at the 3-position of the pyridine ring is a potent nucleophile. It is expected to undergo typical reactions of aromatic amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions.

Schiff base formation: Condensation with aldehydes and ketones.

Thiourea (B124793) formation: As demonstrated with the isomer 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, the amino group can react with isothiocyanates to yield thiourea derivatives.

The piperazine nitrogen atoms also exhibit nucleophilic character. The N4' nitrogen, bonded to the phenyl group, is less basic and nucleophilic than a typical alkyl-substituted piperazine nitrogen due to the electron-withdrawing nature of the aryl group. However, it can still participate in reactions like alkylation or acylation under appropriate conditions. The N1' nitrogen is part of an enamine-like system due to its connection to the C2 of the pyridine ring, which influences its reactivity. The incorporation of piperazine moieties into biologically active compounds is often achieved through reactions like the Mannich reaction. mdpi.com

Oxidation and Reduction Chemistry

Electrochemical Studies of Redox Potentials

Specific electrochemical studies detailing the redox potentials of this compound have not been reported in the reviewed literature. However, both the aminopyridine and N-arylpiperazine moieties are known to be electrochemically active. Aminopyridines can be oxidized, though they are generally more resistant to oxidation than their aniline (B41778) counterparts, which is a factor in their use in drug design. nih.gov The piperazine moiety can also undergo oxidation. nih.gov Without experimental data, specific redox potentials cannot be provided.

Investigation of Oxidative and Reductive Transformation Products

Oxidative Transformation: While specific studies on the oxidation of this compound are not available, oxidation would likely target several sites. Atmospheric oxidation of piperazine itself, initiated by radicals, can lead to the formation of N-centered radicals and subsequently nitrosamines in the presence of nitrogen oxides. nih.gov The primary amino group and the pyridine ring are also susceptible to oxidation, potentially leading to the formation of N-oxides or degradation of the aromatic system under harsh conditions. The phenyl ring could also be hydroxylated.

Reductive Transformation: The synthesis of the 3-amino group on the pyridine ring often involves a reduction step. For example, the synthesis of the isomeric compound 6-(4-phenylpiperazin-1-yl)pyridin-3-amine involves the reduction of a nitro group to an amine. Similarly, the synthesis of many aminopyridines starts from the corresponding nitropyridine or nitropyridine-N-oxide, which is then reduced using agents like iron in acetic or mineral acid. semanticscholar.org

Furthermore, related structures show that other functional groups on the pyridine ring can be reduced. For instance, a nitrile group at the 3-position of a similar pyridine-piperazine scaffold can be catalytically reduced to a primary alcohol (pyridinemethanol) using a palladium catalyst. google.com A carboxylic acid at the same position can be reduced to the alcohol using strong reducing agents like lithium aluminum hydride.

Acid-Base Properties and Protonation Equilibria

The title compound has multiple basic centers capable of being protonated: the pyridine ring nitrogen, the exocyclic primary amine, and the two piperazine nitrogens. The precise pKa values for this compound are not documented in the literature. However, based on studies of related molecules, the likely sites of protonation can be predicted.

In aminopyridines, protonation generally occurs preferentially at the endocyclic pyridine nitrogen . cymitquimica.com This is because the lone pair on the exocyclic amino group participates in resonance with the aromatic ring, making it less available for protonation. The protonation of the piperazine nitrogen is also significant. In arylpiperazines, the nitrogen atom of the piperazine ring is known to form an ionic bond with acidic residues in biological receptors upon protonation. nih.gov

The relative basicity of the nitrogen atoms is expected to follow this general trend: Pyridine N > Piperazine N4' > Primary Amine N. The N1' piperazine nitrogen is the least basic due to its enamine-like character.

Potential Protonation SitePredicted Relative BasicityNotes
Pyridine Ring NitrogenMost BasicGenerally the primary site of protonation in aminopyridines.
Piperazine N4' (Aryl-substituted)IntermediateBasicity is reduced by the electron-withdrawing phenyl group but is still a likely site for protonation.
Exocyclic Primary Amine (C3)Less BasicLone pair is delocalized into the pyridine ring, reducing basicity.
Piperazine N1' (Pyridyl-substituted)Least BasicLone pair is part of an enamine-like system, significantly reducing basicity.

pKa Determination Methodologies

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a molecule. For a compound like this compound, which possesses multiple basic nitrogen atoms, determining the pKa values of each is essential. Several methodologies can be employed for this purpose. nih.gov

Potentiometric Titration: This is a classical and highly accurate method for pKa determination. psu.edu It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the corresponding change in pH. The pKa value can be derived from the inflection point of the resulting titration curve. For this compound, this technique can be used to determine the pKa values associated with the protonation of the piperazine and pyridine nitrogens, as well as the amino group.

Spectrophotometric Methods: UV-visible spectrophotometry can be a powerful tool for pKa determination, especially for compounds with chromophores near the ionizing group. The absorbance of the compound at a specific wavelength will change as the pH of the solution is varied, reflecting the shift in the equilibrium between the protonated and deprotonated forms. By plotting absorbance against pH, a sigmoidal curve is obtained from which the pKa can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a detailed view of the molecule's structure and can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) as a function of pH. The changes in the electronic environment around a nucleus upon protonation or deprotonation lead to observable shifts in its resonance frequency.

Computational Methods: In addition to experimental techniques, computational methods are increasingly used to predict pKa values. These methods, which range from empirical to ab initio quantum mechanical calculations, can provide valuable estimations of pKa values, especially when experimental determination is challenging.

A summary of common pKa determination techniques is provided in the table below.

MethodologyPrincipleAdvantagesDisadvantages
Potentiometric Titration Measures the change in pH of a solution upon addition of a titrant. psu.eduHigh accuracy and precision. psu.eduRequires a larger amount of pure sample. psu.edu
Spectrophotometry Monitors changes in UV-Vis absorbance as a function of pH. nih.govHigh sensitivity, requires a small amount of sample.Requires a chromophore near the ionization site.
NMR Spectroscopy Observes changes in the chemical shifts of nuclei with varying pH. nih.govProvides site-specific pKa values.Lower throughput, requires more complex data analysis.
Computational Methods Predicts pKa values based on molecular structure and properties. nih.govFast and cost-effective.Accuracy depends on the method and parameterization.

Tautomerism and Isomerization Studies

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a potential phenomenon for this compound due to the presence of the 2-aminopyridine (B139424) moiety. The most common form of tautomerism in 2-aminopyridines is the amino-imino tautomerism. oup.comnih.gov

The 2-aminopyridine fragment can exist in two tautomeric forms: the amino form (I) and the imino form (II). In the amino form, the exocyclic nitrogen is an amino group, and the pyridine ring retains its aromatic character. In the imino form, a proton has migrated from the exocyclic amino group to the ring nitrogen, resulting in an exocyclic imine and a dihydropyridine (B1217469) ring.

Studies on 2-aminopyridine itself and its simple derivatives have shown that the amino form is generally the more stable and predominant tautomer in various solvents. oup.com The preference for the amino form is attributed to the preservation of the aromaticity of the pyridine ring, which provides significant resonance stabilization. The imino form, on the other hand, disrupts this aromaticity. oup.com

Tautomeric FormStructural FeaturesStability
Amino Tautomer Aromatic pyridine ring, exocyclic amino group.Generally more stable due to aromaticity. oup.com
Imino Tautomer Dihydropyridine ring, exocyclic imino group.Generally less stable due to loss of aromaticity. oup.com

Hydrolytic and Photolytic Stability Mechanisms

The stability of a pharmaceutical compound under various environmental conditions is a critical factor in its development and storage. For this compound, understanding its degradation pathways under hydrolytic and photolytic stress is important.

Hydrolytic degradation involves the reaction of a compound with water, which can be catalyzed by acidic or basic conditions. For this compound, the piperazine and pyridine rings are generally stable to hydrolysis. However, the C-N bonds, particularly the one connecting the piperazine and pyridine rings, could be susceptible to cleavage under harsh hydrolytic conditions, although this is generally unlikely for such an arylamine linkage. More likely points of degradation could involve oxidation of the amino group or the piperazine ring, especially in the presence of oxidizing agents.

Photolytic degradation occurs when a molecule absorbs light energy, leading to its decomposition. The pyridine and phenyl rings in this compound are chromophores that can absorb UV light. Upon excitation, the molecule can undergo various photochemical reactions, including oxidation, reduction, or rearrangement. The piperazine moiety is also known to be susceptible to photo-oxidation. The specific degradation products would depend on the wavelength of light, the presence of oxygen, and the solvent.

While specific studies on the hydrolytic and photolytic stability of this compound are not available, studies on related piperazine-containing compounds indicate that degradation can occur, often initiated by oxidation of the piperazine ring. researchgate.net

Complexation Chemistry and Metal Ion Interactions (Ligand Behavior)

The presence of multiple nitrogen atoms with lone pairs of electrons makes this compound a potential ligand for metal ions. The pyridine nitrogen, the two piperazine nitrogens, and the exocyclic amino nitrogen can all potentially coordinate to a metal center.

The geometry of the molecule allows for the formation of chelate rings with metal ions, which enhances the stability of the resulting metal complexes. The pyridine nitrogen and one of the piperazine nitrogens are suitably positioned to act as a bidentate ligand, forming a stable five- or six-membered chelate ring with a metal ion. The coordination of pyridine- and piperazine-containing ligands to various metal ions has been extensively studied. nih.govresearchgate.netunh.eduwikipedia.org

The coordination behavior will depend on the nature of the metal ion (its size, charge, and preferred coordination geometry) and the reaction conditions. For instance, with transition metals like copper(II), nickel(II), or zinc(II), the formation of tetrahedral or square planar complexes with a 1:1 or 2:1 ligand-to-metal ratio is plausible. The phenyl group on the piperazine ring may also influence the coordination chemistry through steric effects or potential π-interactions.

The ability of this compound to form stable metal complexes suggests its potential application in areas such as catalysis, materials science, and as a chelating agent.

Formation of Metal-Organic Frameworks (MOFs) Precursors

The compound this compound is a molecule of significant interest in coordination chemistry due to its multiple potential binding sites for metal ions. While, to date, there is no specific literature detailing the successful synthesis of Metal-Organic Frameworks (MOFs) using this particular compound as an organic linker, its structural characteristics strongly suggest its potential as a multitopic ligand for the construction of novel MOF architectures. This section will explore the prospective chemical reactivity and transformation pathways of this compound as a precursor for MOFs, based on the known coordination chemistry of its constituent functional groups.

The piperazine scaffold is a recognized structure in the design of versatile ligands for coordination complexes and has been successfully incorporated into MOFs. rsc.org The versatility of piperazine and its derivatives stems from the presence of two nitrogen atoms that can be functionalized to create ligands with diverse binding capabilities. rsc.orgresearchgate.net

Analysis of Potential Coordination Sites

The potential of this compound as a MOF linker lies in its array of nitrogen-based donor sites, which can coordinate with metal centers. The key functional groups for coordination are the aminopyridine and piperazine moieties.

Aminopyridine Moiety: The aminopyridine portion of the molecule presents two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the exocyclic amino group. In many metal complexes involving 2-aminopyridine, coordination primarily occurs through the pyridine nitrogen atom. pvpcollegepatoda.org However, the amino group can also participate in coordination, either as a secondary binding site to form a chelate ring or by forming hydrogen bonds that help stabilize the resulting framework. pvpcollegepatoda.org The coordination behavior of aminopyridine ligands can be influenced by the specific metal ion and reaction conditions. researchgate.net

Hypothetical Transformation Pathways to MOF Precursors

The formation of MOFs from this compound would likely involve solvothermal or hydrothermal synthesis, where the ligand and a metal salt are dissolved in a suitable solvent and heated. nih.gov The choice of metal ion is crucial, with d-block elements like zinc(II), copper(II), and cadmium(II) being common choices for MOF synthesis due to their coordination preferences. frontiersin.org

The reaction pathway can be hypothesized as follows:

Coordination Initiation: The initial step would involve the coordination of the most accessible and reactive nitrogen donor site to the metal ion. This is typically the pyridine nitrogen, which is a strong Lewis base. pvpcollegepatoda.org

Framework Extension: Depending on the reaction conditions (e.g., temperature, solvent, and the metal-to-ligand ratio), the other nitrogen atoms could then coordinate to adjacent metal centers. If the secondary nitrogen of the piperazine ring coordinates, it would lead to the propagation of the framework in at least two dimensions.

Topological Diversity: The flexibility of the piperazine ring and the potential for different coordination modes of the aminopyridine group could lead to a variety of network topologies. For instance, if both the pyridine nitrogen and the distal piperazine nitrogen act as linkers, a 2D or 3D framework could be formed.

The table below outlines hypothetical reaction parameters for the synthesis of MOFs using this compound as a precursor, based on common practices in MOF synthesis.

Metal IonPotential Solvent(s)Typical Temperature Range (°C)Potential Coordination ModePossible Framework Dimensionality
Zn(II)DMF, DEF, Methanol80 - 150Pyridyl-N, Piperazinyl-N2D or 3D
Cu(II)DMF, Ethanol, Water60 - 120Pyridyl-N, Piperazinyl-N2D or 3D
Cd(II)DMA, DMF, Acetonitrile (B52724)100 - 180Pyridyl-N, Piperazinyl-N, Amino-N3D

This table is interactive. Click on the headers to sort the data.

Structural Comparison with Known MOF Ligands

To further assess its potential, the structural and functional features of this compound can be compared with established multitopic ligands used in MOF synthesis.

LigandNumber of Potential Donor SitesFlexibilityPotential for Bridging
This compound 3 (2 Piperazine N, 1 Pyridine N)High (Piperazine ring)High
4,4'-Bipyridine2 (2 Pyridine N)Low (Rigid)High
1,4-Benzenedicarboxylic acid (Terephthalic acid)2 (2 Carboxylate O)Low (Rigid)High
2-Aminoterephthalic acid3 (2 Carboxylate O, 1 Amino N)Low (Rigid)High
Piperazine2 (2 Piperazine N)High (Piperazine ring)High

This table is interactive. Click on the headers to sort the data.

This comparison highlights that this compound possesses a higher number of potential donor sites and greater flexibility compared to some common rigid linkers, which could lead to more complex and potentially novel MOF structures. The successful use of piperazine-functionalized ligands in enhancing the storage capacity of MOFs further underscores the potential of this compound. rsc.org

Based on a comprehensive search of available scientific literature, there is no specific in vitro biological or pharmacological research data published for the compound "this compound" that pertains to the requested sections on receptor binding, enzyme inhibition, or cellular target engagement.

The scientific studies and data accessible through the search results focus on structurally related but distinct molecules, such as derivatives of Mirtazapine, pyrimidine analogues, or other compounds containing the phenylpiperazine moiety but with different core structures or substitution patterns.

Therefore, it is not possible to provide the detailed article as requested, because the specific research findings, data tables, and methodological insights for "this compound" are not available in the public domain. Fulfilling the request would require presenting data from other compounds, which would not be scientifically accurate for the subject molecule.

In Vitro Biological and Pharmacological Research Methodologies and Mechanistic Insights

Cellular Target Engagement and Localization Studies (In Vitro Models)

Immunofluorescence and Confocal Microscopy for Cellular Localization

The subcellular localization of 2-(4-phenylpiperazin-1-yl)pyridin-3-amine, a critical aspect in understanding its mechanism of action, can be elucidated using immunofluorescence and confocal microscopy. This technique allows for the visualization of the compound or its molecular targets within cellular compartments. In a typical experiment, cells are treated with the compound and then fixed to preserve their structure. Primary antibodies specific to a protein of interest that is hypothesized to interact with the compound are introduced, followed by secondary antibodies conjugated to fluorophores. These fluorescent tags emit light at specific wavelengths when excited by a laser, enabling their detection by a confocal microscope. High-resolution images are then captured, revealing the spatial distribution of the fluorescent signal and thus the localization of the target protein, which can be correlated with the compound's presence.

For instance, in studies of analogous compounds, researchers have successfully employed this method to determine if a molecule co-localizes with specific organelles such as the mitochondria or the endoplasmic reticulum, or if it is predominantly found in the nucleus or cytoplasm. This information provides valuable clues about the compound's potential biological functions and pathways it might modulate.

Quantitative Cellular Uptake Methodologies

To quantify the extent and rate at which this compound enters cells, various quantitative cellular uptake methodologies can be employed. A common approach involves the use of radiolabeled compounds or, more frequently, liquid chromatography-mass spectrometry (LC-MS/MS). In a typical LC-MS/MS-based assay, cells are incubated with the compound for different time points. After incubation, the cells are washed to remove any unbound compound, and then lysed to release the intracellular contents. The concentration of the compound in the cell lysate is then determined with high sensitivity and specificity using LC-MS/MS.

This method allows for the determination of key pharmacokinetic parameters such as the rate of uptake and the maximum intracellular concentration. By performing these experiments at different temperatures (e.g., 37°C and 4°C), researchers can distinguish between active transport mechanisms, which are energy-dependent and inhibited at lower temperatures, and passive diffusion.

Methodology Principle Data Obtained
LC-MS/MS Separation by liquid chromatography and detection by mass spectrometry.Precise quantification of intracellular compound concentration.
Radiolabeling Use of a radioactive isotope-labeled compound.Measurement of radioactivity to determine uptake.

Functional Assay Development in Cell-Based Systems (In Vitro)

Reporter Gene Assays

Reporter gene assays are powerful tools to investigate whether this compound can modulate the activity of specific signaling pathways. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) whose expression is driven by a promoter containing response elements for a particular transcription factor. If the compound activates or inhibits the signaling pathway upstream of the transcription factor, it will lead to a corresponding change in the expression of the reporter gene, which can be easily measured.

For example, to test if the compound affects the NF-κB signaling pathway, cells would be transfected with a plasmid containing a luciferase gene under the control of an NF-κB responsive promoter. An increase or decrease in luciferase activity upon treatment with the compound would indicate a modulatory effect on the pathway.

Calcium Flux Assays

Calcium ions (Ca2+) are critical second messengers in a multitude of cellular processes. Calcium flux assays are used to determine if this compound can induce changes in intracellular calcium concentrations. These assays typically employ fluorescent calcium indicators, such as Fura-2 or Fluo-4, which exhibit a change in fluorescence intensity upon binding to Ca2+.

Cells are loaded with the calcium indicator dye and then treated with the compound. The fluorescence is monitored over time using a fluorescence plate reader or a microscope. A rapid increase in fluorescence intensity would suggest that the compound triggers the release of calcium from intracellular stores or promotes calcium influx from the extracellular medium, indicating an interaction with ion channels or G-protein coupled receptors that regulate calcium signaling.

Molecular Pathway Perturbation Studies (In Vitro Mechanistic Investigations)

Western Blotting for Protein Expression Modulation

Western blotting is a fundamental technique to investigate how this compound affects the expression levels of specific proteins within a cell. This method allows for the detection and quantification of a target protein in a complex mixture of proteins from cell lysates.

Following treatment with the compound, cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody that specifically recognizes the protein of interest. A secondary antibody, conjugated to an enzyme that produces a detectable signal (e.g., chemiluminescence), is then used to visualize the protein band. The intensity of the band, which can be quantified using densitometry, is proportional to the amount of the target protein. By comparing the protein levels in treated and untreated cells, researchers can determine if the compound upregulates or downregulates the expression of key proteins involved in a particular biological process.

Protein Target Observed Effect of Analogous Compounds Potential Implication
Protein Kinase B (Akt)Decreased phosphorylationInhibition of cell survival pathways
Extracellular signal-regulated kinase (ERK)Increased phosphorylationActivation of cell proliferation pathways
Caspase-3Increased cleavageInduction of apoptosis

In Vitro Gene Expression Analysis of this compound Remains Unexplored

Despite a thorough review of available scientific literature, no published research was found detailing the in vitro biological and pharmacological effects of this compound on gene expression in cell lines.

Currently, there is a lack of publicly accessible data from studies utilizing methods such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR), microarray analysis, or RNA sequencing (RNA-seq) to investigate the impact of this specific compound on cellular gene expression profiles. Consequently, information regarding the upregulation or downregulation of specific genes, or any subsequent mechanistic insights derived from such analyses, is not available.

This absence of data indicates a potential area for future research to elucidate the molecular mechanisms of action of this compound and its effects on cellular pathways at the transcriptional level.

Material Science and Supramolecular Chemistry Research on 2 4 Phenylpiperazin 1 Yl Pyridin 3 Amine

Crystal Engineering and Solid-State Properties

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of a crystal lattice.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice.

Currently, there are no published studies that have investigated the polymorphic or pseudopolymorphic behavior of 2-(4-phenylpiperazin-1-yl)pyridin-3-amine. Such a study would be crucial for understanding its solid-state diversity and for controlling its physical properties for any potential applications.

Cocrystallization Strategies

Cocrystallization is a technique used to modify the physical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. This can lead to improved properties such as solubility, stability, and bioavailability.

The presence of hydrogen bond donors (the amine group) and acceptors (the pyridine (B92270) and piperazine (B1678402) nitrogens) in this compound makes it a prime candidate for cocrystallization with a variety of coformers, such as carboxylic acids or other molecules capable of hydrogen bonding. However, no research on the cocrystals of this specific compound has been reported.

Self-Assembly Phenomena and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. These interactions are key to the formation of complex supramolecular architectures.

Hydrogen Bonding Networks and π-π Stacking Interactions

Hydrogen bonds and π-π stacking are the primary driving forces for the self-assembly of many organic molecules. The amine group and nitrogen atoms in this compound can act as hydrogen bond donors and acceptors, respectively. The phenyl and pyridine rings provide the potential for π-π stacking interactions.

Formation of Ordered Structures in Solution and Solid State

The ability of a molecule to form ordered structures, both in solution and in the solid state, is a prerequisite for many applications in material science. This can range from the formation of simple dimers to complex, extended networks.

Without experimental data, such as single-crystal X-ray diffraction analysis, the nature of any ordered structures formed by this compound remains speculative.

Photophysical Properties and Applications in Optoelectronic Materials

The photophysical properties of a compound, such as its absorption and emission of light, are determined by its electronic structure. Molecules with extended π-systems, like the one present in this compound, often exhibit interesting photophysical behaviors.

There is currently no available data on the absorption, fluorescence, or phosphorescence properties of this compound. Consequently, its potential for application in optoelectronic materials, such as organic light-emitting diodes (OLEDs) or sensors, has not been evaluated.

Fluorescence and Phosphorescence Quantum Yield Studies (Methodologies)

The study of fluorescence and phosphorescence quantum yields is fundamental to characterizing the photophysical properties of a compound like this compound. The quantum yield (Φ) of a photoluminescent process is a measure of its efficiency, defined as the ratio of photons emitted to photons absorbed.

Methodologies for determining these yields typically involve either absolute or relative measurements.

Absolute Method: This technique directly measures the total number of emitted photons from the sample using an integrating sphere. The sphere collects all emitted light, which is then detected by a calibrated photodetector. This method is highly accurate but requires specialized and carefully calibrated equipment.

Relative Method: This is a more common approach where the fluorescence or phosphorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The selection of the standard is crucial; its absorption and emission spectra should be in a similar range to the sample under investigation. The quantum yield is then calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

Φ is the quantum yield.

I is the integrated emission intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

For phosphorescence studies, measurements are often conducted at low temperatures (e.g., 77 K in liquid nitrogen) to minimize non-radiative decay pathways and enhance the phosphorescent signal. Time-resolved spectroscopy is also employed to distinguish fluorescence (short-lived) from phosphorescence (long-lived).

While specific quantum yield data for this compound is not extensively reported in the literature, its aromatic pyridine and phenyl rings suggest potential for luminescence, making these methodologies applicable for its characterization.

Energy Transfer Mechanisms in Doped Systems

In doped material systems, where a host material is embedded with a guest (dopant), energy transfer from the host to the guest is a critical process, especially for applications like Organic Light-Emitting Diodes (OLEDs). The primary non-radiative mechanisms governing this transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET): FRET is a long-range, non-radiative energy transfer mechanism based on dipole-dipole coupling between an excited donor molecule and a ground-state acceptor molecule. uw.edu.pl The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. edinst.com Key requirements for FRET include a significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. edinst.comnih.gov In a system where a host material acts as the donor, its strong fluorescence can facilitate efficient Förster transfer to the guest dopant. researchgate.net

Dexter Energy Transfer: The Dexter mechanism, also known as exchange or collisional energy transfer, is a short-range process that dominates at distances less than 1 nanometer. edinst.comlibretexts.org It involves a simultaneous exchange of electrons between the donor and acceptor, requiring the overlap of their respective molecular orbitals. edinst.comlibretexts.org Unlike FRET, the Dexter transfer rate constant decays exponentially with increasing distance. libretexts.org This mechanism can facilitate both singlet-singlet and triplet-triplet energy transfers. edinst.com

In a doped system utilizing a host like this compound, both mechanisms could be at play. The efficiency of energy transfer from the host to a dopant would be crucial for the performance of a potential phosphorescent device. researchgate.net

Table 1: Comparison of Förster and Dexter Energy Transfer Mechanisms

FeatureFörster Resonance Energy Transfer (FRET)Dexter Energy Transfer
Mechanism Dipole-dipole coupling (Coulombic interaction) uw.edu.plElectron exchange (requires orbital overlap) edinst.comlibretexts.org
Range Long-range (typically 1-10 nm) edinst.comShort-range (typically < 1 nm) edinst.com
Distance Dependence Proportional to 1/r⁶ edinst.comExponential decay with distance libretexts.org
Spectral Overlap Required between donor emission and acceptor absorption edinst.comRequired edinst.com
Spin State Singlet-singlet transfer edinst.comCan be singlet-singlet or triplet-triplet edinst.com

Electrochemical Properties and Sensor Applications

The electrochemical behavior of this compound, arising from its nitrogen-containing heterocyclic structure and phenyl group, makes it a candidate for investigation in electrochemistry and sensor development.

Cyclic Voltammetry and Chronoamperometry for Redox Behavior

Cyclic Voltammetry (CV): This is a potentiodynamic electrochemical technique used to probe the redox behavior of a compound. By sweeping the potential of a working electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a molecule, providing insight into its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The shape of the voltammogram can also indicate the stability and reversibility of the redox processes.

Chronoamperometry: This technique involves stepping the potential to a value where an electrochemical reaction (oxidation or reduction) occurs and recording the current as a function of time. It is often used to study reaction kinetics and determine diffusion coefficients. In the context of sensor development, chronoamperometry can be used to measure the catalytic rate of an electrode material in the presence of a target analyte.

While specific CV and chronoamperometry studies on this compound are not widely published, the presence of the amine and piperazine nitrogen atoms suggests it could undergo oxidation at accessible potentials.

Development of Electrochemical Sensing Platforms

Electrochemical sensors are devices that use the interaction between an electrode material and a target analyte to generate a measurable electrical signal. nih.gov These sensors are valued for their rapid response, low cost, and high sensitivity. nih.gov The development of such a platform often involves modifying an electrode surface to enhance its catalytic activity and selectivity towards a specific target. nih.gov

Functional materials like conducting polymers, metal nanoparticles, and carbon-based materials are frequently used to modify electrodes. nih.govnih.gov For instance, a composite material containing gold nanoparticles (AuNPs) and a conducting polymer like poly(3,4-ethylenedioxythiophene) (PEDOT) has been used to create a sensing platform for neurotransmitters. nih.gov

A compound like this compound could potentially be used in several ways:

As a functional monomer to be electropolymerized onto an electrode surface, creating a polymer film with specific recognition sites.

As a capping or stabilizing agent for the synthesis of metal nanoparticles, where its functional groups could influence the particle's catalytic properties.

As the recognition element itself, immobilized on an electrode, where its interaction with an analyte (e.g., through hydrogen bonding or redox activity) could be transduced into an electrical signal.

Table 2: General Steps in Developing an Electrochemical Sensor

StepDescriptionExample Techniques/Materials
1. Electrode Selection Choose a base electrode material.Glassy Carbon Electrode (GCE), Screen-Printed Electrode (SPE)
2. Surface Modification Modify the electrode surface to enhance performance.Drop-casting of graphene oxide, electropolymerization of monomers, electrodeposition of metal nanoparticles. nih.govresearchgate.net
3. Characterization Characterize the modified electrode's physical and electrochemical properties.Scanning Electron Microscopy (SEM), Cyclic Voltammetry (CV)
4. Analyte Detection Test the sensor's response to the target analyte.Differential Pulse Voltammetry (DPV), Amperometry researchgate.net
5. Performance Evaluation Determine key analytical parameters.Linear range, limit of detection (LOD), sensitivity, selectivity, and stability. nih.govresearchgate.net

Integration into Polymeric and Composite Materials

The chemical structure of this compound, featuring a primary amine group (-NH2) and multiple nitrogen atoms within its heterocyclic rings, presents opportunities for its integration into polymeric and composite materials.

Polymerization Strategies Utilizing the Compound as a Monomer

The presence of a reactive primary amine group on the pyridine ring allows this compound to be considered as a monomer in various polymerization reactions.

Polyamide and Polyimide Synthesis: The primary amine can react with carboxylic acid or acyl chloride functional groups in other monomers through condensation polymerization to form polyamides. Similarly, reaction with dianhydrides could lead to the formation of polyimides, a class of high-performance polymers known for their thermal stability.

Conducting Polymers: The aromatic nature of the pyridine and phenyl rings, coupled with the nitrogen atoms, suggests that this compound could be a building block for electroactive polymers. Oxidative polymerization, either chemically or electrochemically, could potentially link monomer units to form a conjugated polymer backbone. The resulting polymer could exhibit interesting electronic and optical properties suitable for applications in sensors or electronic devices.

Epoxy Resins: The primary amine group can act as a curing agent or hardener for epoxy resins. The amine would react with the epoxide rings, opening them and forming a cross-linked, three-dimensional polymer network. The properties of the final cured material would be influenced by the structure of the amine hardener.

While specific examples of polymers synthesized from this compound are not documented in the searched literature, its functional groups provide clear and established pathways for its use as a monomer in polymer chemistry.

Doping and Blending for Functional Material Fabrication

No research findings are available for this topic.

Future Research on this compound: A Roadmap for Scientific Inquiry

The heterocyclic compound this compound stands as a molecule of significant interest, primarily due to its structural motifs—the aminopyridine and phenylpiperazine moieties—which are prevalent in a wide array of pharmacologically active agents. While its initial synthesis and basic characterization may be established, a vast landscape of future research trajectories remains to be explored. This article outlines key areas of investigation that could unlock the full potential of this compound, from novel synthetic strategies and advanced computational modeling to unexplored reactivity and applications in materials science.

Q & A

Q. Basic

  • HPLC : Determines purity (e.g., 98.85–99.69% for derivatives) and identifies impurities .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and structural integrity (e.g., aromatic protons at δ 6.8–8.5 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peaks matching calculated values) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for piperazine-containing analogs .

How can researchers resolve discrepancies between NMR and mass spectrometry data in characterizing derivatives?

Advanced
Discrepancies may arise from impurities, tautomerism, or isotopic patterns. Methodological steps include:

HPLC re-analysis : Check for co-eluting impurities affecting NMR signals .

Isotopic pattern matching : ESI-MS isotopic clusters (e.g., chlorine or fluorine signatures) should align with expected molecular formulas .

2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HSQC can correlate 1^1H and 13^13C shifts for ambiguous protons .

Theoretical calculations : Compare experimental NMR shifts with DFT-predicted values .

Example : A derivative with 98.97% HPLC purity showed minor 13^13C NMR deviations, attributed to residual solvent peaks, resolved via repeated drying .

What computational methods are used to predict the biological activity of derivatives?

Q. Advanced

  • 3D-QSAR modeling : Correlates steric/electronic features with activity. For antileukemic triazine derivatives, CoMFA/CoMSIA models achieved q2>0.5q^2 > 0.5, highlighting the role of electron-withdrawing groups (e.g., -CF3_3) .
  • Molecular docking : Identifies binding modes to targets like COX-2. For example, sulfonyl groups in 2-(4-(methylsulfonyl)phenyl) derivatives showed strong hydrophobic interactions in COX-2 pockets .
  • ADMET prediction : Tools like SwissADME assess bioavailability, ensuring derivatives comply with Lipinski’s rules .

How can reaction yields be optimized in microwave-assisted synthesis?

Q. Advanced

  • Parameter screening : Use design-of-experiments (DoE) to optimize microwave power (100–300 W), irradiation time (5–30 min), and solvent (e.g., DMSO for polar intermediates) .
  • Catalyst loading : Reduced Pd catalyst (0.5–1 mol%) in Suzuki-Miyaura reactions minimizes side products .
  • In-situ monitoring : Real-time FTIR or Raman spectroscopy detects reaction completion, preventing over-irradiation .

Case study : Microwave-assisted coupling of 2-bromophenylhydrazine with anilines improved regioselectivity, yielding 2'-halobiarylamines in 30–40% isolated yields .

What are the key structural features influencing biological activity?

Q. Basic

  • Piperazine moiety : Enhances solubility and receptor binding via hydrogen bonding .
  • Electron-deficient aryl groups : Nitro (-NO2_2) or trifluoromethyl (-CF3_3) groups improve COX-2 inhibition by increasing electrophilicity .
  • Substituent position : Meta-substitution on pyridine rings optimizes steric fit in kinase binding pockets .

Example : 6-[4-(Trifluoromethyl)phenyl]triazine derivatives showed 10-fold higher antileukemic activity than unsubstituted analogs .

How are impurities identified and quantified in pharmaceutical-grade samples?

Q. Advanced

  • Reference standards : Use certified impurities (e.g., Imp. B: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-triazolopyridinone) for HPLC calibration .
  • LC-MS/MS : Detects trace impurities (<0.1%) via fragmentation patterns (e.g., m/z 623.37 for dihydrochloride salts) .
  • Forced degradation studies : Expose samples to heat, light, or acid/base to simulate degradation pathways .

Regulatory compliance : Follow ICH Q3A/B guidelines for reporting thresholds (e.g., 0.10% for unidentified impurities) .

What strategies address low yields in cross-coupling reactions during synthesis?

Q. Advanced

  • Precatalyst activation : Use Pd(OAc)2_2 with ligands like XPhos to stabilize reactive intermediates .
  • Solvent/base optimization : Replace DMF with toluene/K3_3PO4_4 for moisture-sensitive reactions .
  • Protecting groups : Temporarily block reactive amines (e.g., Boc protection) to prevent side reactions .

Example : Suzuki-Miyaura coupling of 2-chloro-3-nitropyridine with 2-chlorophenylboronic acid yielded 30% product; adding TBAB (tetrabutylammonium bromide) improved phase transfer, raising yield to 45% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.